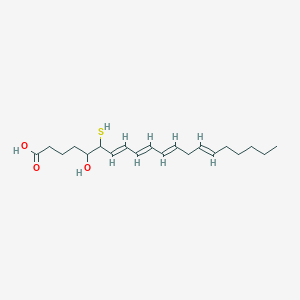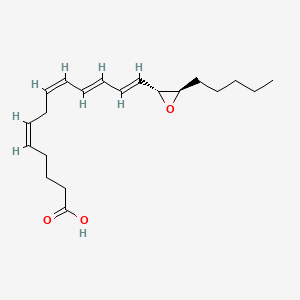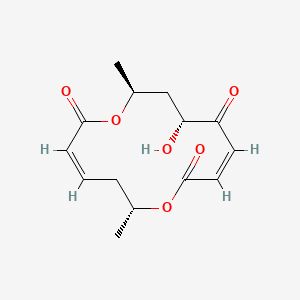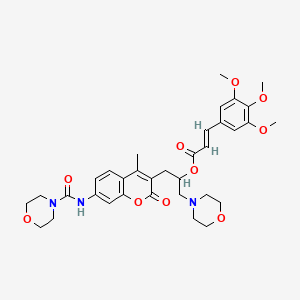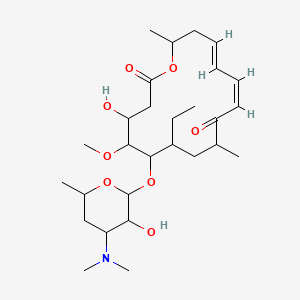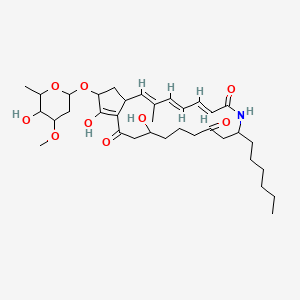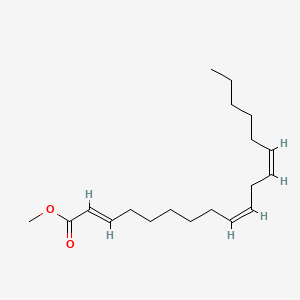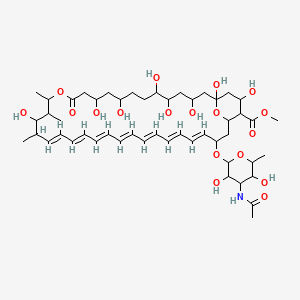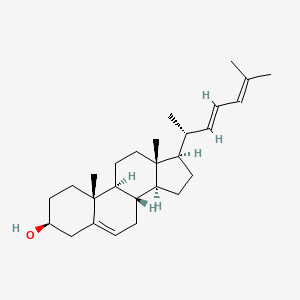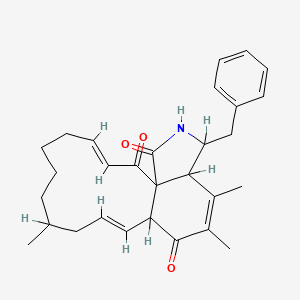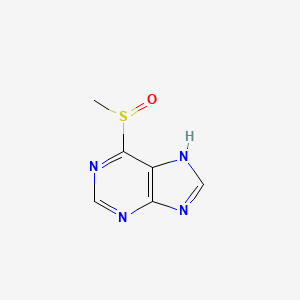
6-Methylsulfinyl purine
Übersicht
Beschreibung
6-Methylsulfinyl purine is a bioactive compound found in wasabi . It has been thought to have antioxidant and anti-inflammatory properties . The molecular formula of 6-Methylsulfinyl purine is C6H6N4OS .
Molecular Structure Analysis
The molecular structure of 6-Methylsulfinyl purine is represented by the molecular formula C6H6N4OS . The average mass is 182.203 Da and the monoisotopic mass is 182.026230 Da .Chemical Reactions Analysis
The supply of purine nucleotides, including 6-Methylsulfinyl purine, is provided by two pathways: the salvage pathway and de novo synthesis . Purine de novo synthesis (PDNS) is a sequence of ten reactions catalyzed by six enzymes .Wissenschaftliche Forschungsanwendungen
DNA Interaction and Alkylation
Research has shown that methylated purines, including 6-methylsulfinyl purine, interact with DNA in various ways. For example, Swenberg et al. (1979) investigated the methylation of DNA bases in rat organs induced by 1,2-dimethylhydrazine, noting the alkylation of purine bases and the removal of O6-methylguanine from DNA. This study highlights the potential role of 6-methylsulfinyl purine in DNA modification and interaction, particularly in the context of chemical-induced DNA changes (Swenberg et al., 1979).
Chemical Crosslinking and DNA-Protein Interactions
Xu (1998) described a novel method for site-specific and chemical crosslinking of oligodeoxynucleotides containing 6-methylsulphoxypurine with cysteine or peptides containing cysteine. This study illustrates the potential of 6-methylsulfinyl purine in facilitating DNA-protein interactions, which is crucial for understanding biological processes and developing therapeutic strategies (Xu, 1998).
Chemotherapeutic Research
Elion (1989) discussed the role of purine antimetabolites, including 6-methylsulfinyl purine derivatives, in chemotherapy. These compounds have been used in treating acute leukemia and other conditions. This research underscores the significance of 6-methylsulfinyl purine in the development of anticancer drugs (Elion, 1989).
Synthesis and Modification of Purine Derivatives
Yamane et al. (1980) explored the reaction of 6-methylsulfonylpurine riboside with carbon nucleophiles, leading to the synthesis of various 6-substituted purine nucleosides. This study demonstrates the versatility of 6-methylsulfinyl purine in synthesizing modified purine compounds, which could have implications in pharmaceuticals and biochemical research (Yamane et al., 1980).
Antimicrobial Activity
Bakkestuen et al. (2005) synthesized 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, including derivatives of 6-methylsulfinyl purine, and evaluated their activity against Mycobacterium tuberculosis. This research highlights the potential use of 6-methylsulfinyl purine derivatives in developing new antimicrobial agents (Bakkestuen et al., 2005).
Catalysis and Molecular Modification
Guo et al. (2011) investigated the use of purine as a directing group for the Pd-catalyzed monoarylation of 6-arylpurines, including 6-methylsulfinyl purine, with aryl iodides via C-H bond activation. This study provides insights into the catalytic modification of purine derivatives, which is essential for chemical synthesis and drug development (Guo et al., 2011).
Eigenschaften
IUPAC Name |
6-methylsulfinyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-12(11)6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCCWMSPQCHVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941539 | |
| Record name | 6-(Methanesulfinyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylsulfinyl purine | |
CAS RN |
19769-31-4 | |
| Record name | 6-Methylsulfinyl purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019769314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Methanesulfinyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



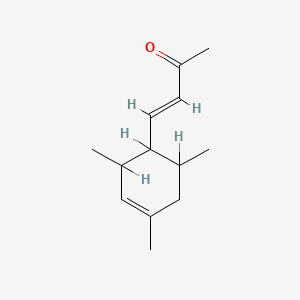
![[(3aS,4S,6E,8R,10Z,11aS)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1232681.png)
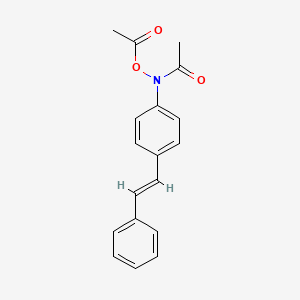
![(5Z)-5-[(2Z)-2-[1-(4,4-difluoro-6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1232684.png)
